E 73 acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

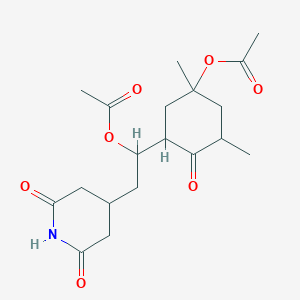

E 73 acetate: , also known as ethyl acetate, is a significant chemical compound widely used in various industries. It is a colorless liquid characterized by a distinctive sweet, fruity smell, often likened to pears. Its chemical formula is C4H8O2 , and it belongs to the ester functional group (-COO-). Ethyl acetate is known for its versatility and is used in applications ranging from solvents in paints and coatings to flavoring agents in food products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl acetate is primarily synthesized via the esterification of ethanol and acetic acid, a reaction catalyzed by concentrated sulfuric acid. This reaction is an example of a condensation reaction, with water being produced as a by-product: [ \text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: On an industrial scale, ethyl acetate is commonly synthesized using the Fischer esterification method or through the Tishchenko reaction, which involves the use of two equivalents of acetaldehyde in the presence of an alkoxide catalyst . Another method includes the ethanol dehydrogenation reaction, which is more environmentally friendly and energy-efficient .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl acetate undergoes various chemical reactions, including:

Hydrolysis: Ethyl acetate can be hydrolyzed back into ethanol and acetic acid in the presence of water and an acid or base catalyst.

Reduction: Ethyl acetate can be reduced to ethanol using reducing agents like lithium aluminum hydride.

Substitution: Ethyl acetate can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Ethanol and acetic acid.

Reduction: Ethanol.

Substitution: Various esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl acetate has a wide range of applications in scientific research:

Chemistry: Used as a solvent in chromatography and other analytical techniques.

Biology: Utilized in the extraction and purification of biological compounds.

Medicine: Employed in the formulation of pharmaceuticals and as an extraction solvent for antibiotics.

Industry: Used in the manufacture of artificial leather, photographic films, and as a flavoring agent in food products

Mecanismo De Acción

The mechanism of action of ethyl acetate is primarily related to its role as a solvent. It dissolves various substances, facilitating chemical reactions and extractions. In biological systems, ethyl acetate can penetrate cell membranes, aiding in the extraction of intracellular compounds. Its effectiveness as a solvent is due to its moderate polarity and ability to dissolve both polar and non-polar substances .

Comparación Con Compuestos Similares

Ethyl acetate can be compared with other similar esters such as:

Methyl acetate (C3H6O2): Similar in structure but with a lower molecular weight and boiling point.

Isobutyl acetate (C6H12O2): Has a higher molecular weight and boiling point, used in different industrial applications.

Isoamyl acetate (C7H14O2): Known for its strong banana-like odor, used in flavorings and fragrances.

Benzyl acetate (C9H10O2): Used in perfumery and as a solvent in the chemical industry .

Ethyl acetate stands out due to its balance of volatility, solvency, and low toxicity, making it a preferred choice in many applications.

Propiedades

Número CAS |

4348-92-9 |

|---|---|

Fórmula molecular |

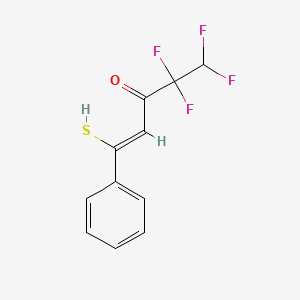

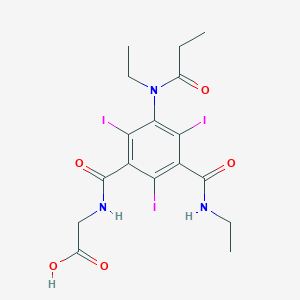

C19H27NO7 |

Peso molecular |

381.4 g/mol |

Nombre IUPAC |

[1-(5-acetyloxy-3,5-dimethyl-2-oxocyclohexyl)-2-(2,6-dioxopiperidin-4-yl)ethyl] acetate |

InChI |

InChI=1S/C19H27NO7/c1-10-8-19(4,27-12(3)22)9-14(18(10)25)15(26-11(2)21)5-13-6-16(23)20-17(24)7-13/h10,13-15H,5-9H2,1-4H3,(H,20,23,24) |

Clave InChI |

CJDRKNGHQAWMAJ-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)OC(=O)C)(C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)

![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)

![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)

![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)

![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)

![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)